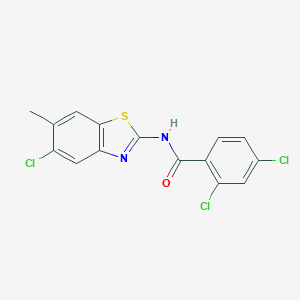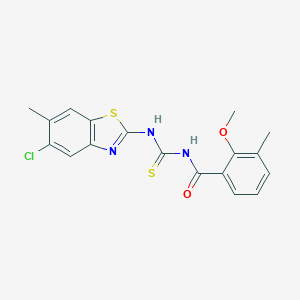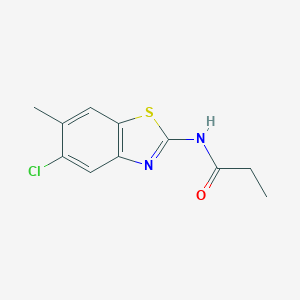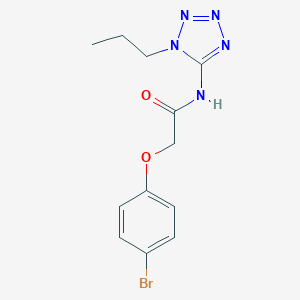![molecular formula C19H21BrN2O3 B283739 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)
3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMB has been found to exhibit potent anticancer properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential for future applications.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are essential for cancer cell survival and proliferation. 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to inhibit the activity of several enzymes, including protein kinase C and phosphoinositide 3-kinase, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to have several biochemical and physiological effects. In addition to its anticancer properties, 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been found to exhibit anti-inflammatory and antioxidant effects. 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been found to inhibit the activity of several enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its potency and specificity for cancer cells. However, 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide. One area of interest is the development of 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide as a therapeutic agent for cancer treatment. Another area of interest is the study of 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide's potential as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand the mechanism of action of 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide involves the reaction of 4-(4-morpholinylmethyl)aniline with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C19H21BrN2O3 |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
3-bromo-4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-24-18-7-4-15(12-17(18)20)19(23)21-16-5-2-14(3-6-16)13-22-8-10-25-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23) |
InChI-Schlüssel |
WTSOTBHOQMAVTQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Br |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Br |
Löslichkeit |
14.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)


![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)

![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283666.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283670.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
![5-bromo-N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B283675.png)



